molecular formula C22H44O6 B14099075 Hexadecyl hexopyranoside

Hexadecyl hexopyranoside

Cat. No.: B14099075
M. Wt: 404.6 g/mol
InChI Key: PAEMERHSTIDLSE-UHFFFAOYSA-N
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Description

Hexadecyl hexopyranoside (C₂₂H₄₄O₆; CAS 54549-27-8) is a non-ionic surfactant and glycoside derivative composed of a hexadecyl (C16) alkyl chain linked to a hexopyranose sugar moiety, typically glucose . Its molecular weight is 404.58 g/mol, with a predicted boiling point of 543.6°C and density of 1.07 g/cm³ . This compound is widely utilized in biotechnology and pharmaceutical research for solubilizing membrane proteins while preserving their native conformation, owing to its mild detergent properties . Its structure enables the formation of micelles, critical for stabilizing hydrophobic domains of proteins in aqueous solutions.

Properties

IUPAC Name

2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEMERHSTIDLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866430
Record name Hexadecyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Emulsion Process

Reactant Preparation and Glycosylation

The emulsion method, as detailed in U.S. Patent US5554742A, involves reacting aqueous hexoses (e.g., glucose, mannose) with hexadecyl alcohol under acidic catalysis. Key steps include:

  • Preheating : Aqueous hexose (10–80% water content) is preheated to 60–70°C to reduce viscosity, facilitating seamless integration into the reaction mixture.
  • Alcohol Activation : Hexadecyl alcohol is combined with an acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and preheated to 110–120°C to initiate the glycosylation reaction.

Reaction Conditions and Kinetics

The glycosylation occurs under reduced pressure (10–100 mbar) and elevated temperatures (100–150°C), enabling continuous removal of water via distillation. This step prevents hydrolysis of the glycosidic bond and shifts equilibrium toward product formation. The reaction achieves >95% conversion within 10 minutes to 2 hours, yielding a mixture of hexadecyl monoglycosides, oligoglycosides, and unreacted polyglycoses.

Table 1: Optimized Reaction Parameters for Hexadecyl Hexopyranoside Synthesis
Parameter Range Catalyst
Temperature 110–120°C H₂SO₄, p-TSA
Pressure 30–60 mbar (0.5–2% w/w)
Hexose Concentration 30–70% (aqueous paste)
Reaction Time 10 min – 2 h

Post-Reaction Processing and Purification

Neutralization and Alcohol Removal

Post-glycosylation, the acidic catalyst is neutralized using bases (e.g., NaOH, KOH) to pH 8–10, preventing degradation of the glycosidic bond. Excess hexadecyl alcohol is then distilled under vacuum (0.01–10 mbar), reducing residual alcohol to <5% w/w.

Bleaching and Stabilization

The crude product is bleached with hydrogen peroxide (1–3% w/w) at 70–90°C to oxidize colored impurities, yielding a colorless paste. This step is critical for applications requiring high optical clarity, such as pharmaceutical formulations.

Analytical Characterization

Structural Confirmation

PubChem data corroborates the molecular structure (C₂₂H₄₄O₆; MW 404.6 g/mol) and provides identifiers such as InChIKey (PAEMERHSTIDLSE-UHFFFAOYSA-N) and SMILES (CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to verify α/β anomeric configurations and alkyl chain integrity.

Table 2: Physicochemical Properties of this compound
Property Value Source
Molecular Weight 404.6 g/mol PubChem
Solubility Hydrophobic domains
Critical Micelle Conc. 0.1–1 mM (estimated)

Industrial and Research Applications

Surfactant Performance

This compound’s long alkyl chain enhances micelle stability, making it ideal for solubilizing membrane proteins in structural biology studies. Its low critical micelle concentration (CMC) reduces interfacial tension in detergent formulations.

Biocompatibility and Drug Delivery

The compound’s non-ionic nature minimizes cytotoxicity, enabling use in drug delivery systems. Its glycosidic linkage resists enzymatic hydrolysis, ensuring prolonged circulation in vivo.

Chemical Reactions Analysis

Hexadecyl hexopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Hexadecyl hexopyranoside is a chemical compound belonging to the class of alkyl glycosides, which are characterized by a hexadecyl aglycone (a long-chain alkyl group) linked to a hexopyranose sugar moiety. These compounds possess amphiphilic properties, featuring both hydrophilic (sugar) and hydrophobic (alkyl chain) characteristics, making them valuable in various biochemical and material science applications.

Synthesis of this compound

The synthesis of this compound typically involves glycosylation reactions. In these reactions, a hexadecyl alcohol acts as the aglycone, reacting with a protected hexopyranose as the sugar donor. These reactions are often catalyzed by Lewis acids like boron trifluoride diethyl etherate to facilitate the formation of the glycosidic bond.

Antimicrobial Agents

This compound and its derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria . Studies have shown that β-D-glucopyranosides with a hexadecyl aglycone inhibit the Gram-positive bacterial strain Enterococcus faecalis .

  • The antimicrobial activity of alkyl glycosides depends on the length of the aglycone and the type of glycosidic linkage .

Cytotoxic Properties

Research indicates that this compound exhibits cytotoxic effects against several human cancer cell lines.

  • Studies found that hexadecyl β-d-galactopyranosides showed the best cytotoxicity and therapeutic index against the CCRF-CEM cancer cell line .
  • Hexadecyl α-d-mannopyranoside also showed similar cytotoxic activity but inhibited non-tumor cell lines .

Interaction with Lipid Bilayers

This compound can interact with and affect membrane fluidity and permeability due to its amphiphilic nature. It can induce structural changes in model lipid bilayers composed of phosphatidylcholine, suggesting its potential role in altering membrane dynamics.

Other potential applications

Research has explored the use of this compound in:

  • Pharmaceuticals
  • Biochemistry
  • Materials Science
  • cosmetics

Comparative Data

CompoundAglycone Chain LengthSugar TypeUnique Properties
Dodecyl β-D-glucopyranoside12GlucoseExhibits lower cytotoxicity than tetradecyl variant
Hexadecyl β-D-galactopyranoside16GalactoseMore potent against certain bacterial strains
Octadecyl α-D-mannopyranoside18MannoseHigher hydrophobicity affecting solubility
Decyl α-D-glucopyranoside10GlucoseLower antimicrobial activity compared to tetradecyl
Tetradecyl hexopyranoside14Effective antimicrobial agent with balanced hydrophobicity and hydrophilicity, compatible with biological systems

Comparison with Similar Compounds

Key Observations:

  • Alkyl Chain Impact: Longer alkyl chains (e.g., C16 in this compound) enhance hydrophobic interactions, improving micelle stability for membrane protein extraction compared to shorter chains (C6 or C12) .
  • Sugar Specificity: Replacement of glucose with xylose (as in hexadecyl-D-xylopyranoside) alters solubility and protein compatibility, with xylose derivatives often preferred in crystallography due to reduced interference with protein crystallization .
  • Disaccharide vs. Monosaccharide: Dodecyl 4-O-hexopyranosylhexopyranoside’s disaccharide structure increases hydrophilic interactions, making it suitable for studying lipid bilayers with complex carbohydrate interactions .

Functional and Research Comparisons

Surface Activity and Self-Assembly

  • Hexadecyl Derivatives: Studies on self-assembled monolayers (SAMs) of hexadecyl compounds reveal that their long alkyl chains facilitate ordered molecular packing, critical for applications in nanotechnology and biosensors. VUV/ozone irradiation of hexadecyl SAMs induces hydrophilic groups (e.g., -OH, -COOH), reducing water contact angles from 105.6° to 5° over 3000 seconds .
  • Shorter-Chain Analogs: Hexyl hexopyranoside (C6) forms less stable micelles, limiting its use to mild detergent applications, such as cell lysis in low-concentration buffers .

Stability and Reactivity

  • Thermal Stability: this compound’s high predicted boiling point (543.6°C) suggests superior thermal stability compared to dodecyl derivatives, which degrade faster under extreme conditions .
  • Chemical Reactivity : SAMs of hexadecyl compounds undergo oxidative modifications under VUV, generating reactive oxygen species that alter surface hydrophilicity—critical for tailoring materials in biomedical coatings .

Q & A

Q. What are the recommended methods for synthesizing hexadecyl hexopyranoside with high purity?

this compound can be synthesized via nucleophilic substitution reactions, where a hexopyranoside derivative reacts with hexadecyl halides (e.g., hexadecyl bromide) under controlled conditions. For example, alkylation of a sugar hydroxyl group using alkyl halides in the presence of a base (e.g., NaOH) is a common approach . Purification via column chromatography or recrystallization is critical to isolate the product. Reaction efficiency depends on solvent polarity and temperature, with anhydrous conditions preferred to avoid hydrolysis .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Advanced analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the alkyl chain attachment and sugar ring conformation by identifying characteristic chemical shifts (e.g., anomeric protons at δ 4.5–5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular mass (e.g., expected [M+Na]+^+ for C22_{22}H42_{42}O6_6 at m/z 433.28) .
  • HPLC : Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies purity by separating unreacted starting materials .

Q. What are the critical physicochemical properties of this compound relevant to its use as a surfactant?

Key properties include:

  • Critical Micelle Concentration (CMC) : Determined via surface tension measurements or fluorescent probes. Longer alkyl chains (e.g., C16) lower CMC, enhancing surfactant efficiency .
  • Hydrophilic-Lipophilic Balance (HLB) : Estimated from the sugar headgroup and alkyl chain ratio, influencing applications in emulsions or nanoparticle synthesis .
  • Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures, critical for high-temperature experiments .

Advanced Research Questions

Q. How does this compound’s alkyl chain length influence its micellar behavior in aqueous solutions?

The C16 chain increases hydrophobic interactions, reducing CMC compared to shorter analogs (e.g., hexyl or octyl derivatives). Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) can characterize micelle size and morphology. For example, C16 chains may form larger, more stable micelles, facilitating drug encapsulation or membrane protein solubilization .

Q. What strategies can mitigate the oxidative degradation of this compound under experimental conditions?

Oxidation at the sugar moiety or alkyl chain can be minimized by:

  • Antioxidant Additives : Use of agents like butylated hydroxytoluene (BHT) during storage .
  • Inert Atmosphere : Conducting reactions/storage under nitrogen or argon to limit oxygen exposure .
  • Low-Temperature Storage : Slows degradation kinetics, as shown in studies on methylated hexopyranosides .

Q. How does this compound interact with lipid bilayers in model membrane studies?

Fluorescence anisotropy and calorimetry (DSC) reveal that the C16 chain integrates into lipid bilayers, altering membrane fluidity. For instance, it may disrupt lipid packing in phosphatidylcholine membranes, mimicking detergent effects observed in alkyl glucopyranosides . Molecular dynamics simulations further elucidate insertion mechanisms and headgroup hydrogen bonding with phospholipids .

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